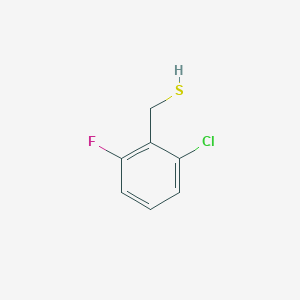

(2-Chloro-6-fluorophenyl)methanethiol

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPTJWQPHMUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343286 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-52-4 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170924-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (2-Chloro-6-fluorophenyl)methanethiol

Executive Summary

(2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, is a halogenated aromatic thiol that serves as a highly valuable intermediate in organic synthesis. Its unique structural features—a nucleophilic thiol group and a sterically hindered, electron-deficient aromatic ring—make it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. We will delve into the causality behind its synthetic pathways, explore its characteristic reactions, and highlight its incorporation into potent biologically active molecules.

Physicochemical and Structural Properties

The foundational properties of (2-Chloro-6-fluorophenyl)methanethiol are critical for its handling, reaction setup, and analytical characterization. The presence of chlorine, fluorine, and sulfur atoms imparts specific characteristics to the molecule.

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-6-fluorophenyl)methanethiol | [1] |

| CAS Number | 170924-52-4 | [1] |

| Molecular Formula | C₇H₆ClFS | [1] |

| Molecular Weight | 176.63 g/mol | [1][2] |

| Appearance | Not specified; likely a liquid with a strong odor | [3] |

| Boiling Point | 102°C at 15 mmHg | [3] |

| SMILES | FC1=CC=CC(Cl)=C1CS | [1] |

| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [1][2] |

| LogP | 2.90890 | [3] |

| Hazards | Irritant, Stench | [3] |

Synthesis and Manufacturing Insights

The synthesis of (2-Chloro-6-fluorophenyl)methanethiol is not commonly detailed as a final product in literature but can be logically derived from its key precursor, 2-chloro-6-fluorobenzyl chloride or the corresponding aldehyde. The industrial manufacturing pathway typically begins with 2-chloro-6-fluorotoluene, valued for its role in producing pharmaceuticals like flucloxacillin and high-efficiency fungicides.[4]

Synthetic Workflow

The most industrially prevalent method involves a two-step process starting from 2-chloro-6-fluorotoluene: side-chain chlorination followed by hydrolysis to yield 2-chloro-6-fluorobenzaldehyde.[4] The corresponding benzyl chloride is a key intermediate in this chlorination.[5][6] This benzyl chloride is the direct precursor for the synthesis of the target thiol.

Caption: Fig. 1: Overall synthetic pathway.

Recommended Laboratory Protocol: Thiol Formation

This protocol describes the conversion of 2-chloro-6-fluorobenzyl chloride to the target thiol via the thiourea route, which is often preferred for its milder conditions and avoidance of gaseous H₂S from hydrosulfide reagents.

Step 1: S-Alkylation of Thiourea

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-fluorobenzyl chloride (1 eq.) in ethanol (5 mL per gram of halide).

-

Add thiourea (1.1 eq.) to the solution.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Thiourea acts as a sulfur nucleophile, displacing the chloride in an Sₙ2 reaction to form a stable isothiouronium salt. Ethanol is a suitable polar protic solvent for this reaction.

-

Step 2: Hydrolysis of the Isothiouronium Salt

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of sodium hydroxide (2.5 eq., 10% w/v) to the flask.

-

Heat the mixture again to reflux for 2-3 hours until the hydrolysis is complete (indicated by TLC).

-

Causality: The basic conditions facilitate the hydrolysis of the isothiouronium salt, liberating the free thiol as its sodium salt (thiolate).

-

Step 3: Work-up and Purification

-

Cool the mixture in an ice bath.

-

Carefully acidify the solution with cold 1 M hydrochloric acid (HCl) until it is acidic (pH ~2-3), which protonates the thiolate to the final thiol product.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude (2-Chloro-6-fluorophenyl)methanethiol. Further purification can be achieved by vacuum distillation.[3]

Chemical Reactivity and Mechanistic Pathways

The reactivity of (2-Chloro-6-fluorophenyl)methanethiol is dominated by the thiol (-SH) group, which is a versatile functional handle.

Reactivity of the Thiol Group

-

Nucleophilicity: The thiol is a potent nucleophile, especially after deprotonation to the thiolate. It readily participates in Sₙ2 reactions with alkyl halides to form thioethers.[7] This reactivity is fundamental to its role as a building block in medicinal chemistry.

-

Acidity: With a pKa generally around 10-11, thiols are significantly more acidic than alcohols.[8] This allows for easy formation of the thiolate anion using common bases like sodium hydroxide or sodium methoxide.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically lead to the formation of a disulfide dimer. Stronger oxidation proceeds through a sulfenic acid (RSOH) intermediate to form sulfinic (RSO₂H) and ultimately sulfonic acids (RSO₃H).[9] The formation of sulfenic acid is often reversible, while the sulfonic acid is typically a stable, irreversible endpoint.

Caption: Fig. 2: Oxidation states of the thiol.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with two electron-withdrawing groups: chlorine and fluorine. These groups deactivate the ring towards electrophilic aromatic substitution.[10] Consequently, reactions at the thiol group are overwhelmingly favored over reactions on the aromatic ring.

Applications in Drug Discovery and Research

The true value of (2-Chloro-6-fluorophenyl)methanethiol lies in its utility as a scaffold or fragment in the design of bioactive molecules. The 2-chloro-6-fluoro substitution pattern provides a specific steric and electronic profile that can be crucial for binding to biological targets.

-

HIV Reverse Transcriptase Inhibitors: The 6-(2-chloro-6-fluorobenzyl) moiety has been incorporated into a class of non-nucleoside reverse transcriptase inhibitors known as S-DABOs. Studies have shown that this specific substitution pattern results in compounds with picomolar activity against wild-type HIV-1 and broad efficacy against clinically relevant mutant strains.[11] The stereochemistry at the benzylic position is critical, with the R absolute configuration correlating to the highest antiviral activity.[11]

-

mPGES-1 Inhibitors: The (2-chloro-6-fluorophenyl)amino group is a key component of a potent and selective inhibitor of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain.[12] The lead compound from this series demonstrated excellent enzyme and cell potency and showed good efficacy in an in vivo pain model.[12]

-

Kinase Inhibitors: The structurally related 2-chloro-6-methylphenyl group is present in Dasatinib, a dual Src/Abl kinase inhibitor used in cancer therapy.[13] This highlights the general utility of the 2,6-disubstituted phenyl ring in designing potent enzyme inhibitors.

The inclusion of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[14] Halogen atoms can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of (2-Chloro-6-fluorophenyl)methanethiol.

Mass Spectrometry

The electron ionization mass spectrum is a key identifier. The NIST WebBook provides reference data for this compound, confirming its molecular weight.[2]

-

Molecular Ion (M⁺): Expected at m/z = 176, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% of M⁺).

-

Key Fragment: Loss of the SH group (m/z = 143) to form the stable 2-chloro-6-fluorobenzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 7.0 - 7.4 | m (multiplet) | The three aromatic protons will appear as a complex multiplet due to H-H and H-F coupling. |

| CH₂ | ~3.8 | d (doublet) | Benzylic protons adjacent to the thiol. The peak will be split by the thiol proton (⁴J coupling). |

| SH | 1.5 - 2.0 | t (triplet) | The thiol proton will be split by the two adjacent benzylic protons. This peak may be broad and can exchange with D₂O. |

| ¹³C NMR | |||

| Ar-C -Cl | ~130-135 | d (doublet) | Carbon bearing the chlorine, will show coupling to fluorine. |

| Ar-C -F | ~160-165 | d (doublet, ¹JCF) | Carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |

| Ar-C -H | ~115-130 | m (multiplet) | Aromatic carbons bearing hydrogen. |

| C H₂ | ~25-30 | s (singlet) | Benzylic carbon. |

Safety and Handling

-

Hazards: (2-Chloro-6-fluorophenyl)methanethiol is classified as an irritant and possesses a powerful, unpleasant stench characteristic of many thiols.[3][16]

-

Toxicity Profile: While specific toxicological data for this compound is scarce, many thiols and disulfides are known to be toxic. Their mechanism can involve redox cycling between the thiol and its corresponding disulfide, which generates thiyl radicals and reactive oxygen species that can lead to cellular damage.[17]

-

Handling Recommendations:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Keep the container tightly sealed and store in a cool, well-ventilated area.

-

Have an appropriate quenching agent (e.g., bleach solution) available to neutralize the odor and reactivity of any spills, as bleach can oxidize thiols to odorless sulfonic acids.[8]

-

Conclusion

(2-Chloro-6-fluorophenyl)methanethiol is a specialized chemical intermediate with significant potential in advanced organic synthesis. Its well-defined reactivity, centered on the nucleophilic thiol group, combined with the unique electronic and steric properties of the 2-chloro-6-fluorophenyl ring, makes it an attractive component for the construction of complex molecules. For drug development professionals, this compound represents a valuable building block for creating potent and selective modulators of biological targets, as evidenced by its incorporation into successful inhibitor scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in research and development.

References

-

Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-6-fluorobenzyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxic Effects of Benzyl and Allyl Isothiocyanates and Benzyl-Isoform Specific Metabolites in the Urinary Bladder After a Single Intravesical Application to Rats. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4). Retrieved from [Link]

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. [Link]

-

Kalgutkar, A. S., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][18]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. [Link]

-

Conaway, C. C., et al. (2000). Toxic effects of benzyl and allyl isothiocyanates and benzyl-isoform specific metabolites in the urinary bladder after a single intravesical application to rats. Cancer Letters, 154(1), 59-66. [Link]

-

Weerapana, E., et al. (2010). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 132(40), 14193-14195. [Link]

-

LookChem. (n.d.). Cas no 170924-52-4 (2-Chloro-6-Fluoro-Benzenemethanethiol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanethiol. In PubChem. Retrieved from [Link]

-

Cadeddu, M., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry, 57(12), 5294-5306. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. Retrieved from [Link]

-

Smith, A. B., & Raines, R. T. (2006). Thiol-Selective Fluorogenic Probes for Labeling and Release. Organic Letters, 8(16), 3581-3584. [Link]

-

Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]

-

Shang, Z., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113632. [Link]

-

Jensen, J., et al. (2010). The toxic effects of benzyl glucosinolate and its hydrolysis product, the biofumigant benzyl isothiocyanate, to Folsomia fimetaria. Environmental Toxicology and Chemistry, 29(2), 359-364. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

Sources

- 1. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]

- 2. 2-Chloro-6-fluorobenzyl mercaptan [webbook.nist.gov]

- 3. 170924-52-4(2-Chloro-6-Fluoro-Benzenemethanethiol) | Kuujia.com [kuujia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methanethiol - Wikipedia [en.wikipedia.org]

- 9. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol (CAS Number: 170924-52-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-fluorophenyl)methanethiol, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic application in the development of targeted therapeutics. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of Halogenated Benzylthiols in Drug Design

(2-Chloro-6-fluorophenyl)methanethiol, belonging to the class of substituted benzyl mercaptans, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often sought after in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles.[1][2]

The thiol (-SH) group, a versatile functional handle, allows for its incorporation into a wide array of molecular scaffolds through nucleophilic substitution or addition reactions.[3] This unique combination of a sterically hindered and electronically modified aromatic ring with a reactive thiol moiety makes (2-Chloro-6-fluorophenyl)methanethiol a powerful tool for medicinal chemists aiming to explore novel chemical spaces and develop next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 170924-52-4 | [4] |

| Molecular Formula | C₇H₆ClFS | [4] |

| Molecular Weight | 176.63 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Not explicitly available, estimated to be >200 °C at atmospheric pressure | Inferred from similar compounds |

Safety Information:

Synthesis of (2-Chloro-6-fluorophenyl)methanethiol: A Plausible and Detailed Protocol

A validated, step-by-step synthesis protocol for (2-Chloro-6-fluorophenyl)methanethiol is not explicitly published in readily accessible literature. However, based on established methods for the conversion of benzyl halides to thiols, a robust and reliable synthetic route can be proposed. The following protocol is a well-reasoned approach derived from general synthetic transformations of this type.[3]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the bromide in 2-chloro-6-fluorobenzyl bromide is displaced by a sulfur nucleophile, such as thiourea, followed by hydrolysis.

Caption: Proposed synthesis of (2-Chloro-6-fluorophenyl)methanethiol.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-6-fluorobenzyl bromide

-

Thiourea

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-6-fluorobenzyl bromide (1 equivalent) in anhydrous ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

A white precipitate of the isothiouronium salt may form during the reaction.

-

-

Hydrolysis to the Thiol:

-

After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (3 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours. This step hydrolyzes the intermediate to the corresponding thiol.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the thiolate to form the thiol.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (2-Chloro-6-fluorophenyl)methanethiol.

-

-

Purification (Optional):

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (2-Chloro-6-fluorophenyl)methanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.15-7.30 (m, 2H): Aromatic protons.

-

δ 6.95-7.05 (t, 1H): Aromatic proton.

-

δ 3.75 (d, 2H): Methylene protons (-CH₂-SH). The doublet is due to coupling with the thiol proton.

-

δ 1.70 (t, 1H): Thiol proton (-SH). The triplet is due to coupling with the methylene protons.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 160-163 (d, J = 245-250 Hz): Carbon attached to fluorine (C-F).

-

δ 135-138 (d): Quaternary aromatic carbon.

-

δ 130-132 (d): Aromatic CH.

-

δ 125-127 (d): Aromatic CH.

-

δ 115-117 (d): Aromatic CH.

-

δ 25-28: Methylene carbon (-CH₂-SH).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity and confirming the molecular weight of volatile compounds like (2-Chloro-6-fluorophenyl)methanethiol.[9][10][11]

Proposed GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 176 and 178 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragments would likely include the loss of the thiol group and the formation of the 2-chloro-6-fluorobenzyl cation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the synthesized compound.[12]

Proposed HPLC Protocol:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: 60% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

This method should provide a sharp peak for the product, allowing for accurate purity assessment by area percentage.

Applications in Drug Discovery: A Strategic Building Block

The unique structural features of (2-Chloro-6-fluorophenyl)methanethiol make it a valuable precursor in the synthesis of potent and selective inhibitors for various therapeutic targets.

Inhibitors of HIV-1 Reverse Transcriptase

The 2-chloro-6-fluorobenzyl moiety has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). The substitution pattern on the phenyl ring is crucial for achieving high potency and a favorable resistance profile. The steric and electronic properties of the chloro and fluoro groups can lead to enhanced interactions with the hydrophobic pocket of the reverse transcriptase enzyme.[13]

Caption: Interaction of the 2-chloro-6-fluorobenzylthio moiety with HIV-1 RT.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (2-Chloro-6-fluorophenyl)methanethiol itself are not available, analysis of related structures in drug discovery literature provides valuable insights. The 2,6-disubstitution pattern on the benzyl ring can lock the conformation of the side chain, reducing the entropic penalty upon binding to a target protein. The electron-withdrawing nature of the chlorine and fluorine atoms can also influence the pKa of the thiol group, modulating its reactivity and potential for hydrogen bonding or metal coordination within an active site.[14][15]

Conclusion

(2-Chloro-6-fluorophenyl)methanethiol is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a sterically demanding and electronically tuned aromatic ring with a versatile thiol functional group provides medicinal chemists with a powerful tool to design novel therapeutics. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, robust analytical methods for its characterization, and insights into its application in drug discovery. By understanding the fundamental chemistry and strategic value of this compound, researchers can better leverage its potential in the ongoing quest for new and more effective medicines.

References

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Benzylthiol synthesis by C-S coupling [organic-chemistry.org]

- 4. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. mdpi.com [mdpi.com]

- 9. hpst.cz [hpst.cz]

- 10. gcms.cz [gcms.cz]

- 11. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and structure-activity relationships of 2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(2-Chloro-6-fluorophenyl)methanethiol molecular weight and formula

An In-Depth Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol for Advanced Research

Introduction

(2-Chloro-6-fluorophenyl)methanethiol is a halogenated aromatic thiol that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the chloromethyl group, imparts specific steric and electronic properties that are highly valuable for designing targeted therapeutic agents. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly useful for lead optimization in drug development programs.[1][2]

This guide provides a comprehensive technical overview of (2-Chloro-6-fluorophenyl)methanethiol, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical properties, a detailed synthetic protocol with mechanistic insights, its strategic application in medicinal chemistry, and essential safety information. The objective is to equip scientists with the foundational knowledge required to effectively utilize this versatile intermediate in their research endeavors.

Physicochemical and Structural Data

The structural features of (2-Chloro-6-fluorophenyl)methanethiol are fundamental to its chemical behavior and utility. The ortho-chloro and ortho-fluoro substituents create a distinct electronic environment around the benzylic carbon, influencing the reactivity of the thiol group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClFS | [3][4][5][6] |

| Molecular Weight | 176.63 g/mol | [3][5] |

| CAS Number | 170924-52-4 | [3][4][5] |

| IUPAC Name | (2-chloro-6-fluorophenyl)methanethiol | [3] |

| Synonyms | 2-Chloro-6-fluorobenzyl mercaptan, 2-Chloro-6-fluorobenzylthiol | [4][5] |

| Boiling Point | 102°C @ 15 mmHg | [5] |

| SMILES | FC1=CC=CC(Cl)=C1CS | [3][4] |

| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [3][4] |

| XLogP3 | 2.7 | [5] |

| Topological Polar Surface Area | 1 Ų | [5] |

Synthesis and Mechanistic Rationale

The synthesis of (2-Chloro-6-fluorophenyl)methanethiol is most reliably achieved via nucleophilic substitution of its corresponding benzyl halide precursor. This approach is favored for its efficiency and high yield.

Plausible Synthetic Workflow

The primary route involves the reaction of 2-Chloro-6-fluorobenzyl chloride with a sulfur nucleophile. The choice of the sulfur source is critical; reagents like sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis are commonly employed in thiol synthesis. The use of thiourea provides a stable, easy-to-handle isothiouronium salt intermediate, which can be cleanly hydrolyzed to the desired thiol, minimizing the formation of the corresponding disulfide byproduct.

Caption: Synthetic pathway from 2-chloro-6-fluorotoluene to the target thiol.

Detailed Experimental Protocol

This protocol describes the synthesis of (2-Chloro-6-fluorophenyl)methanethiol from 2-Chloro-6-fluorobenzyl chloride using thiourea.

Materials:

-

2-Chloro-6-fluorobenzyl chloride (1 equivalent)[7]

-

Thiourea (1.1 equivalents)

-

Ethanol (or other suitable polar protic solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Hydrochloric Acid (HCl) (for acidification)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Formation of the Isothiouronium Salt:

-

Dissolve 2-Chloro-6-fluorobenzyl chloride in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the Sₙ2 reaction between the primary benzyl chloride and the sulfur nucleophile (thiourea).

-

-

Hydrolysis to the Thiol:

-

After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide.

-

Heat the mixture again to reflux for 1-2 hours to facilitate the hydrolysis of the isothiouronium salt to the corresponding thiolate anion. This step is a self-validating system; the completion of hydrolysis is often indicated by a change in the solution's homogeneity or can be confirmed via TLC.

-

-

Isolation and Purification:

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of ~2-3. This protonates the thiolate, precipitating the water-insoluble (2-Chloro-6-fluorophenyl)methanethiol. The use of cold acid minimizes potential side reactions.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by vacuum distillation, taking note of its boiling point (102°C at 15 mmHg).[5]

-

Application in Drug Discovery

The (2-chloro-6-fluorophenyl)methyl moiety is a privileged scaffold found in several potent, biologically active molecules. The thiol functional group provides a convenient handle for incorporating this fragment into larger, more complex structures.

Strategic Importance in Medicinal Chemistry

-

Modulation of Pharmacokinetics: The chlorine and fluorine atoms enhance lipophilicity, which can improve cell membrane permeability. Furthermore, this specific halogenation pattern can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Enhancement of Binding Affinity: The electron-withdrawing nature of the halogens can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions (e.g., halogen bonding, dipole-dipole interactions) with protein targets.

-

Versatile Synthetic Intermediate: The thiol group is a potent nucleophile and can readily participate in S-alkylation, Michael additions, and other conjugation chemistries, making it a versatile point of attachment in multi-step syntheses.

Case Studies in Drug Development

-

Anti-HIV Agents: The 6-(2-chloro-6-fluorobenzyl) moiety has been integral to the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a series of 2-alkylthio-6-benzyl-pyrimidin-4(3H)-ones (S-DABOs), this specific substitution pattern was found to confer picomolar activity against wild-type HIV-1 and activity against clinically relevant mutant strains.[8]

-

Kinase Inhibitors: The 2-chloro-6-methylphenyl group is a key component of the dual Src/Abl kinase inhibitor Dasatinib.[9] The (2-chloro-6-fluorophenyl)methanethiol reagent allows for the synthesis of analogs where this pharmacophore is explored for improved potency, selectivity, or pharmacokinetic profiles.

-

MDM2 Inhibitors: Spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction have been developed for cancer therapy. The structure-activity relationship studies of these compounds often involve modifications of the aromatic substituents, and the 3-chloro-2-fluorophenyl group (an isomer of the fragment in this guide) has been shown to be critical for high binding affinity.[10] This highlights the importance of the specific placement of chloro and fluoro substituents on the phenyl ring for optimizing therapeutic agents.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]

- 4. 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 170924-52-4(2-Chloro-6-Fluoro-Benzenemethanethiol) | Kuujia.com [kuujia.com]

- 6. (2-Chloro-6-fluorophenyl)(methyl)sulfane | C7H6ClFS | CID 53633719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氯-6-氟氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-6-fluorophenyl)methanethiol

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, is a halogenated aromatic thiol with the chemical formula C₇H₆ClFS.[1][2] Its molecular structure, featuring a benzyl core substituted with chlorine, fluorine, and a methanethiol group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of these functional groups dictates its reactivity and potential applications, necessitating unambiguous structural confirmation.

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and verify the structure of (2-Chloro-6-fluorophenyl)methanethiol. As a self-validating system of protocols and data interpretation, this document is designed for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Compound Profile:

-

IUPAC Name: (2-Chloro-6-fluorophenyl)methanethiol[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) at which a proton resonates is determined by its local electronic environment. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (higher δ), while electron-donating groups "shield" them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing valuable connectivity data.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of (2-Chloro-6-fluorophenyl)methanethiol.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents prevents large solvent signals from obscuring the analyte's spectrum.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument to achieve good signal dispersion.

Predicted ¹H NMR Spectrum & Interpretation (in CDCl₃)

The structure of (2-Chloro-6-fluorophenyl)methanethiol has three distinct types of protons: three aromatic protons, two benzylic methylene protons, and one thiol proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-3, H-4, H-5 (Aromatic) | 7.0 - 7.4 | Complex Multiplet | 3H | The aromatic protons are in a complex region due to the deshielding effect of the benzene ring and the electron-withdrawing Cl and F atoms.[3] They will exhibit coupling to each other (³JHH) and the adjacent ¹⁹F nucleus (³JHF and ⁴JHF), resulting in a complex, overlapping multiplet pattern. |

| -CH₂- (Benzylic) | ~ 3.8 | Doublet | 2H | These methylene protons are adjacent to the aromatic ring and the sulfur atom. They are coupled to the thiol proton (³JHH), resulting in a doublet. The exact chemical shift can vary.[4] |

| -SH (Thiol) | ~ 1.7 - 2.0 | Triplet | 1H | The thiol proton is coupled to the two adjacent methylene protons (³JHH), appearing as a triplet. The chemical shift of thiol protons can be variable and is concentration-dependent; the signal may also be broad.[5][6] |

Logical Relationship: ¹H NMR Coupling

Caption: Predicted spin-spin coupling in (2-Chloro-6-fluorophenyl)methanethiol.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In standard broadband proton-decoupled mode, each unique carbon atom gives a single sharp peak. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. The presence of fluorine causes splitting of carbon signals due to ¹³C-¹⁹F coupling, which is an invaluable tool for confirming the position of the fluorine substituent.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a broadband proton-decoupled spectrum. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum & Interpretation (in CDCl₃)

The molecule has seven unique carbon atoms. The presence of the highly electronegative fluorine atom will have a significant impact on the chemical shifts of the aromatic carbons, and its coupling will be observable.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Justification |

| C-F (Aromatic) | 160 - 164 | Doublet (¹JCF ≈ 245-255 Hz) | The carbon directly bonded to fluorine is strongly deshielded and exhibits a large one-bond coupling constant. |

| C-Cl (Aromatic) | 134 - 138 | Doublet (²JCF ≈ 15-25 Hz) | This carbon is deshielded by chlorine and shows a smaller two-bond coupling to fluorine. |

| C-CH₂SH (Aromatic) | 130 - 134 | Doublet (²JCF ≈ 15-25 Hz) | The ipso-carbon attached to the methanethiol group, showing two-bond coupling to fluorine. |

| C-H (Aromatic) | 124 - 132 | Doublet or Singlet (³JCF, ⁴JCF) | The remaining three aromatic carbons. Their shifts are influenced by the substituents. Three- and four-bond C-F couplings may be small or unresolved.[7] |

| -CH₂- (Benzylic) | 25 - 35 | Singlet or small Doublet | The benzylic carbon's shift is typical for carbons attached to sulfur and an aromatic ring. A small four-bond C-F coupling (⁴JCF) might be observed. |

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: As (2-Chloro-6-fluorophenyl)methanethiol is likely a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Background Scan: A background spectrum of the empty spectrometer is recorded.

-

Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.

Workflow: IR Spectral Analysis

Caption: Systematic workflow for interpreting the IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| ~2550 | S-H Stretch | Thiol (-SH) | Weak, often sharp |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1450 - 1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1440 | CH₂ Bend | Methylene (-CH₂-) | Medium |

| 1200 - 1250 | C-F Stretch | Aryl-Fluoride | Strong |

| 750 - 800 | C-Cl Stretch | Aryl-Chloride | Strong |

| 690 - 900 | C-H Out-of-Plane Bend | Aromatic (Subst. Pattern) | Strong |

The presence of a weak but sharp band around 2550 cm⁻¹ is highly indicative of the S-H bond.[8] Strong absorptions in the lower frequency region of the fingerprint region will confirm the presence of the C-F and C-Cl bonds.[9][10]

Part 3: Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization (EI) Mass Spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these ions. The parent peak (molecular ion, M⁺) gives the molecular weight, and the fragmentation pattern provides structural clues, acting like a molecular puzzle.

Experimental Protocol: EI-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via direct infusion or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.

-

Analysis: The resulting fragments are accelerated, separated by the mass analyzer (e.g., a quadrupole), and detected.

Predicted Mass Spectrum & Fragmentation

The molecular weight of (2-Chloro-6-fluorophenyl)methanethiol is 176.64. A key feature will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in the molecular ion appearing as two peaks: M⁺ at m/z 176 (for C₇H₆³⁵ClFS) and an M+2 peak at m/z 178 (for C₇H₆³⁷ClFS) with a relative intensity ratio of approximately 3:1.[11]

Predicted Major Fragments:

| m/z Value | Proposed Fragment Ion | Formation Mechanism |

| 176 / 178 | [C₇H₆ClFS]⁺ | Molecular Ion (M⁺, M+2) |

| 143 / 145 | [C₇H₅ClFS]⁺ | Benzylic cleavage: Loss of a hydrogen radical (·H) |

| 141 / 143 | [C₆H₃ClF-CH₂]⁺ | Loss of sulfhydryl radical (·SH) |

| 127 / 129 | [C₇H₄ClFS]⁺ | Loss of ·CH₂SH radical followed by rearrangement to a substituted tropylium-like ion. |

Proposed Fragmentation Pathway

Caption: Major fragmentation pathways for (2-Chloro-6-fluorophenyl)methanethiol in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of (2-Chloro-6-fluorophenyl)methanethiol. ¹H and ¹³C NMR confirm the specific arrangement and connectivity of hydrogen and carbon atoms, with C-F coupling being a definitive marker for the fluorine substituent's position. IR spectroscopy validates the presence of key functional groups, notably the thiol S-H, aromatic C-H, C-F, and C-Cl bonds. Finally, mass spectrometry confirms the molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while the fragmentation pattern supports the overall benzylic thiol structure. Together, these techniques provide an irrefutable confirmation of the molecule's identity and purity, which is essential for its application in research and development.

References

-

Karabacak, M., et al. (2012). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

PubChem. (n.d.). Benzyl mercaptan. National Institutes of Health. Available at: [Link]

- Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds.

-

Franke, M., et al. (2018). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). ResearchGate. Available at: [Link]

-

Loru, F., et al. (2021). Molecular Recognition, Transient Chirality and Sulfur Hydrogen Bonding in the Benzyl Mercaptan Dimer. Molecules, 26(21), 6448. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Available at: [Link]

-

NIST. (n.d.). 2-Chloro-6-fluorobenzyl mercaptan. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

SlideShare. (n.d.). Mass chart Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts. Available at: [Link]

-

Chembase.cn. (n.d.). Cas no 170924-52-4 (2-Chloro-6-Fluoro-Benzenemethanethiol). Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1... Available at: [Link]

Sources

- 1. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]

- 2. 170924-52-4(2-Chloro-6-Fluoro-Benzenemethanethiol) | Kuujia.com [kuujia.com]

- 3. The NMR spectrum of toluene (methylbenzene) was shown in Figure 1... | Study Prep in Pearson+ [pearson.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl mercaptan(100-53-8) IR Spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of (2-Chloro-6-fluorophenyl)methanethiol

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for (2-Chloro-6-fluorophenyl)methanethiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the best practices for managing the risks associated with this and structurally similar thiol compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for (2-Chloro-6-fluorophenyl)methanethiol, this guide draws upon established safety protocols for volatile thiols and halogenated aromatic compounds, providing a robust framework for risk mitigation in the laboratory.

Introduction and Chemical Identification

(2-Chloro-6-fluorophenyl)methanethiol is a halogenated aromatic thiol compound. The presence of the thiol (-SH) group imparts a powerful and often unpleasant odor, a characteristic feature of this class of molecules. The chloro and fluoro substitutions on the phenyl ring may influence its reactivity and toxicological profile. A thorough understanding of its properties is the first step in establishing safe handling protocols.

Table 1: Chemical and Physical Properties of (2-Chloro-6-fluorophenyl)methanethiol and Related Compounds

| Property | (2-Chloro-6-fluorophenyl)methanethiol | Methanethiol (for comparison) |

| CAS Number | 170924-52-4 | 74-93-1 |

| Molecular Formula | C₇H₆ClFS | CH₄S |

| Molecular Weight | 176.63 g/mol | 48.11 g/mol |

| Appearance | Not specified; likely a liquid with a strong stench | Colorless gas or liquid below 43°F (6°C) |

| Odor | Strong, unpleasant stench | Disagreeable, like garlic or rotten cabbage |

| Boiling Point | 102°C at 15 mmHg | 43°F (6°C) at 760 mmHg |

| Vapor Pressure | Data not available | 1.7 atm |

| Solubility | Data not available | 2% in water; soluble in alcohol and ether |

Note: The physical properties for (2-Chloro-6-fluorophenyl)methanethiol are not fully characterized in publicly available literature. The information for methanethiol is provided as a reference for a simple, volatile thiol.

Hazard Assessment and GHS Classification

Anticipated Hazards:

-

Acute Toxicity (Inhalation): Volatile thiols can be toxic if inhaled, with high concentrations potentially affecting the central nervous system and respiratory tract.[1][2]

-

Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3]

-

Flammability: Many low molecular weight thiols are flammable.[1][4]

-

Environmental Hazard: Many organic sulfur compounds are toxic to aquatic life.[1]

-

Stench: The overpowering odor is a significant nuisance and can cause headache and nausea even at very low concentrations.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with (2-Chloro-6-fluorophenyl)methanethiol.

Engineering Controls

The primary line of defense is to minimize the escape of vapors into the laboratory environment.

-

Fume Hood: All manipulations of (2-Chloro-6-fluorophenyl)methanethiol must be conducted in a certified chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

-

Gas Traps: When performing reactions that may generate off-gases containing thiols, the exhaust should be passed through a bleach or other suitable oxidizing scrubber to neutralize the odor and toxicity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

Table 2: Recommended Personal Protective Equipment

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Transfer | Chemical safety goggles or face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if in a fume hood |

| Reaction Setup and Monitoring | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if in a fume hood |

| Work-up and Purification | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if in a fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial to minimize risks.

Handling

The following workflow is recommended for handling volatile and odorous thiols.

Caption: Workflow for the safe handling of volatile thiols.

Storage

Proper storage is critical to prevent accidental release and degradation.

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1][4] A dedicated, ventilated cabinet is recommended.

-

Incompatible Materials: Avoid contact with strong bases, metals, and reducing agents.

Emergency Procedures

Rapid and appropriate response to emergencies can significantly mitigate harm.

Accidental Release

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand), and then decontaminate the area with a bleach solution.

-

Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, increase ventilation. Responders should wear appropriate PPE, including respiratory protection.

Personal Exposure

The following diagram outlines the immediate first aid measures to be taken in case of exposure.

Caption: Emergency response for accidental exposure.

Disposal Considerations

All waste contaminated with (2-Chloro-6-fluorophenyl)methanethiol must be treated as hazardous waste.

-

Liquid Waste: Collect in a designated, sealed, and properly labeled waste container.

-

Solid Waste: Gloves, absorbent materials, and other contaminated solids should be placed in a sealed bag before being disposed of in the solid hazardous waste stream.

-

Decontamination: All glassware and equipment should be thoroughly rinsed with a bleach solution to oxidize the thiol before standard cleaning procedures.

Conclusion

References

-

Georganics Ltd. (2011, February 14). Material Safety Data Sheet: (2-FLUOROPHENYL)METHANETHIOL. Retrieved from [Link]

-

New Jersey Department of Health. (2022, August). Right to Know - Hazardous Substance Fact Sheet: METHYL MERCAPTAN. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 878, Methanethiol. Retrieved from [Link]

-

Air Liquide. (n.d.). Safety Data Sheet: Methanethiol. Retrieved from [Link]

-

ENMET. (2015, March 6). Safety Data Sheet: Methane with Methyl Mercaptan (Methanethiol). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: (4-Methylphenyl)methanethiol. Retrieved from [Link]

-

DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methyl mercaptan. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Retrieved from [Link]

Sources

Synthesis of (2-Chloro-6-fluorophenyl)methanethiol starting materials

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-fluorophenyl)methanethiol from Core Starting Materials

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluorophenyl)methanethiol is a key substituted benzyl mercaptan that serves as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the reactive methanethiol moiety, imparts specific steric and electronic properties that are leveraged in modern drug design. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, focusing on the logical progression from commercially available starting materials to the final product. We will dissect two primary, field-proven synthetic routes, elucidating the causal chemistry behind procedural choices, offering detailed experimental protocols, and comparing the strategic advantages of each pathway.

Strategic Analysis of Synthetic Pathways

The synthesis of (2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, fundamentally involves the formation of a carbon-sulfur bond at the benzylic position. Retrosynthetic analysis reveals two primary, industrially relevant strategies that diverge from common, readily available precursors: 2-chloro-6-fluorotoluene and 2-chloro-6-fluorobenzaldehyde .

The choice between these pathways often depends on the availability and cost of the starting material, scalability requirements, and the management of specific reaction hazards.

-

Pathway A (Halogenation Route): This is arguably the most direct and widely employed method. It begins with the free-radical halogenation of the methyl group on 2-chloro-6-fluorotoluene to form the highly reactive intermediate, 2-chloro-6-fluorobenzyl chloride. This electrophilic intermediate is then readily converted to the target thiol via nucleophilic substitution with a suitable sulfur source.

-

Pathway B (Reductive Route): This alternative approach starts with 2-chloro-6-fluorobenzaldehyde. The aldehyde is first reduced to the corresponding 2-chloro-6-fluorobenzyl alcohol. The hydroxyl group, being a poor leaving group, is then activated or converted into a halide before undergoing substitution with a sulfur nucleophile.

The following diagram illustrates these divergent synthetic strategies.

Caption: Divergent synthetic pathways to the target thiol.

Synthesis of Key Electrophilic Intermediates

The success of the synthesis hinges on the efficient preparation of a key intermediate bearing a good leaving group at the benzylic position.

Pathway A: From 2-Chloro-6-fluorotoluene

The conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzyl chloride is a cornerstone of this synthetic approach.[1] The reaction proceeds via a free-radical mechanism, where the benzylic C-H bonds of the methyl group are selectively cleaved and replaced with C-Cl bonds.

Causality of Experimental Choices:

-

Initiation: The reaction requires an initiator to generate the initial radical species. This can be achieved either photochemically, using UV light (e.g., from a metal halide lamp), or chemically, using a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2] Photochemical initiation is often preferred for industrial scale-up as it avoids introducing impurities from initiator decomposition.

-

Chlorinating Agent: Chlorine gas (Cl₂) is the most direct agent, but sulfuryl chloride (SO₂Cl₂) can also be used effectively.[1]

-

Reaction Control: The reaction is notoriously difficult to stop cleanly at the mono-chlorinated stage. Over-chlorination leads to the formation of 2-chloro-6-fluorobenzal chloride (the dichloro derivative) and 2-chloro-6-fluorobenzotrichloride (the trichloro derivative). Therefore, real-time monitoring is critical. Industrial patents describe the use of gas chromatography (GC) to track the disappearance of the starting toluene and the formation of the desired benzyl chloride, with the reaction being stopped when the concentration of the starting material or monochloro-intermediate falls below a set threshold (e.g., <0.5%).[3][4]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl chloride [2][4]

-

Setup: Equip a four-necked flask with a mechanical stirrer, a reflux condenser connected to a gas absorption trap (for HCl and unreacted chlorine), a thermometer, and a gas inlet tube.

-

Charge: Charge the flask with 2-chloro-6-fluorotoluene (e.g., 250 g). For improved product quality, a catalytic amount of phosphorus trichloride (e.g., 0.5 mL) can be added.[2][3]

-

Initiation & Reaction: Position a metal halide lamp to irradiate the flask. Heat the reaction mixture to 150–180 °C with vigorous stirring.

-

Chlorination: Begin bubbling chlorine gas through the mixture at a steady rate.

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC. Continue the chlorination until the GC analysis shows that the concentration of 2-chloro-6-fluorotoluene is minimized and the desired 2-chloro-6-fluorobenzyl chloride is maximized.

-

Work-up: Once the reaction is complete, stop the chlorine flow and sparge the system with nitrogen gas to remove any residual chlorine and HCl. The crude 2-chloro-6-fluorobenzyl chloride can often be used directly in the next step or purified by vacuum distillation.

Pathway B: From 2-Chloro-6-fluorobenzaldehyde

This pathway begins with 2-chloro-6-fluorobenzaldehyde, which is itself typically prepared by the oxidation of 2-chloro-6-fluorotoluene.[4][5] The core of this route involves the reduction of the aldehyde to the corresponding benzyl alcohol.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is highly selective for aldehydes and ketones, chemoselective (will not reduce the aromatic ring or the halides), and operates under mild conditions (typically in alcoholic solvents like methanol or ethanol). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient due to their higher reactivity and need for strictly anhydrous conditions.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl alcohol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Add sodium borohydride (NaBH₄, approx. 0.3 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Quenching: Slowly add water to quench the excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluorobenzyl alcohol, which can be purified further by chromatography or recrystallization.

Thiolation Strategies: Formation of the C-S Bond

With the key electrophilic intermediates in hand, the final step is the introduction of the thiol group.

Sₙ2 Displacement from 2-Chloro-6-fluorobenzyl Chloride

This is the most common and efficient method, leveraging the high reactivity of the benzyl chloride intermediate.

Method A: The Thiourea Route (Self-Validating Protocol)

This is the preferred method in many laboratory and industrial settings. It proceeds in two distinct, high-yielding steps: formation of a stable, crystalline isothiouronium salt, followed by basic hydrolysis to liberate the thiol.

Expertise & Trustworthiness: The use of thiourea is strategically advantageous because it is an inexpensive, non-volatile, and easy-to-handle solid. The reaction proceeds via a clean Sₙ2 mechanism. The intermediate isothiouronium salt is a solid that can be easily isolated and purified by simple filtration and washing, effectively removing any impurities from the initial chlorination step. This isolation provides a self-validating checkpoint for purity before the final hydrolysis. This method elegantly avoids the common side-reaction of disulfide formation, which can plague syntheses using more direct sulfur sources like NaSH.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

(2-Chloro-6-fluorophenyl)methanethiol: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Halogenated Aromatic Thiol

In the landscape of modern medicinal chemistry, halogenated organic molecules play a pivotal role in the design and development of novel therapeutic agents. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. Among the vast array of halogenated compounds, (2-Chloro-6-fluorophenyl)methanethiol stands out as a versatile, yet underexplored, building block with significant potential in drug discovery. Its unique substitution pattern—a sterically hindered thiol flanked by both chlorine and fluorine atoms on an aromatic ring—presents a compelling scaffold for the synthesis of innovative drug candidates. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, reactivity, and potential applications of this intriguing molecule. By elucidating the causality behind experimental choices and grounding our discussion in established chemical principles, we endeavor to equip our audience with the knowledge necessary to harness the full potential of (2-Chloro-6-fluorophenyl)methanethiol in their research endeavors.

Molecular Structure and Physicochemical Properties

(2-Chloro-6-fluorophenyl)methanethiol, with the chemical formula C₇H₆ClFS, is an aromatic thiol characterized by a benzyl mercaptan core substituted with a chlorine and a fluorine atom at the ortho positions relative to the methylene group. This specific arrangement of atoms imparts distinct electronic and steric properties to the molecule, which in turn govern its reactivity and potential biological activity.

Table 1: Physicochemical Properties of (2-Chloro-6-fluorophenyl)methanethiol

| Property | Value | Source |

| CAS Number | 170924-52-4 | Commercial Suppliers |

| Molecular Formula | C₇H₆ClFS | Commercial Suppliers |

| Molecular Weight | 176.63 g/mol | Commercial Suppliers |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Odor | Pungent, characteristic of thiols | Inferred from similar compounds |

| Boiling Point | Not reported, expected to be elevated due to halogenation | N/A |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, methanol, THF) and insoluble in water | Inferred from similar compounds |

The presence of both a chloro and a fluoro group on the benzene ring significantly influences the molecule's lipophilicity and electronic nature. The electron-withdrawing properties of the halogens can affect the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Synthesis of (2-Chloro-6-fluorophenyl)methanethiol: A Step-by-Step Protocol

Proposed Synthetic Pathway

The proposed synthesis of (2-Chloro-6-fluorophenyl)methanethiol proceeds via a two-step sequence starting from the commercially available 2-chloro-6-fluorobenzyl chloride.

Caption: Proposed two-step synthesis of (2-Chloro-6-fluorophenyl)methanethiol.

Detailed Experimental Protocol

Step 1: Synthesis of S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-fluorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents).

-

Solvent Addition: Add absolute ethanol to the flask to create a solution or a suspension.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride salt will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The resulting salt is typically used in the next step without further purification.

Causality behind Experimental Choices:

-

Thiourea as the Sulfur Source: Thiourea is an excellent, odorless, and stable sulfur nucleophile for the synthesis of thiols from alkyl halides.[2] It readily forms a stable isothiouronium salt intermediate.

-

Ethanol as the Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants to a sufficient extent and has a convenient boiling point for refluxing.

-